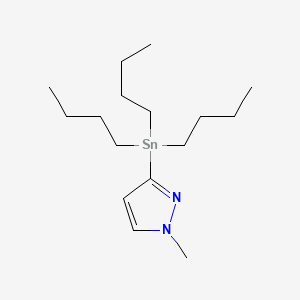

![molecular formula C22H16FN3O4S B2893152 Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-16-5](/img/structure/B2893152.png)

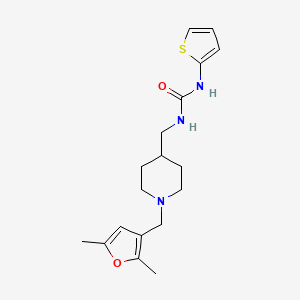

Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound. It belongs to the class of compounds known as pyridazines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms . Pyridazines and their derivatives have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thieno[3,4-d]pyridazine core, which is a bicyclic system with a five-membered thiophene ring fused with a six-membered pyridazine ring. The compound also has various substituents including a 3-fluorobenzamido group, a phenyl group, and an ethyl carboxylate group .Wissenschaftliche Forschungsanwendungen

Radiolabeled Antagonists for Neurotransmission Studies

[(18)F]p-MPPF, a radiolabeled antagonist, has been utilized in research to study the serotonergic neurotransmission within the brain through positron emission tomography (PET). This compound has been involved in various phases of research including chemistry, radiochemistry, and animal studies across different species including rats, cats, and monkeys, as well as human studies. Its application in PET imaging provides valuable insights into the serotonin 5-HT(1A) receptor dynamics, contributing to our understanding of various neurological conditions and the role of serotonin in the brain (Plenevaux et al., 2000).

Fluorine-Substituted Compounds in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules has been a common strategy to enhance their medicinal properties. Studies have demonstrated that fluorine substitution can significantly alter the biological activity, metabolic stability, and membrane permeability of therapeutic agents. For instance, the synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs. These compounds, synthesized through both conventional and microwave methods, have exhibited significant activity against various bacterial and fungal strains, highlighting the importance of fluorine in medicinal chemistry and drug design (Desai et al., 2013).

Heterocyclic Compounds in Anticancer Research

The synthesis and application of heterocyclic compounds in cancer research represent a significant area of interest. Heterocycles, due to their diverse structures and properties, have been key scaffolds in the development of anticancer agents. The synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituents has led to compounds with potent anticancer activity. These compounds have been evaluated against various cancer cell lines, including colon HCT-116 human cancer cells, demonstrating their potential in anticancer therapy and the pivotal role of heterocyclic chemistry in the discovery of new therapeutic agents (Abdel-Motaal et al., 2020).

Allosteric Modulators and Antagonists in Receptor Studies

The discovery and development of allosteric modulators and antagonists have significantly contributed to our understanding of receptor pharmacology. Ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate and its derivatives have been identified as a new class of adenosine A1 receptor (A1AR) antagonists. These compounds have shown to allosterically stabilize agonist-receptor-G protein ternary complexes, providing a novel approach to modulate receptor activity and offering new therapeutic strategies for conditions involving the adenosine A1 receptor (Ferguson et al., 2008).

Zukünftige Richtungen

The future directions for this compound could involve further investigation into its potential biological activities. Given the reported activities of similar compounds, it could be of interest to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent . Further studies could also investigate its mechanism of action and potential applications in medicine or agriculture.

Wirkmechanismus

Target of Action

It is known that pyridazinone derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

Pyridazinone derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been demonstrated to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and many other anticipated biological properties .

Result of Action

Pyridazinone derivatives have been demonstrated to possess a wide range of pharmacological activities .

Eigenschaften

IUPAC Name |

ethyl 5-[(3-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-7-6-8-14(23)11-13)17(16)21(28)26(25-18)15-9-4-3-5-10-15/h3-12H,2H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPJAPMQMSRZSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2893071.png)

![N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2893078.png)

![2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2893079.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2893081.png)

![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2893090.png)

![4-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2893091.png)

![N-[2,5-Di(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2893092.png)